molecular formula C17H20N2O B1306519 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde CAS No. 254115-92-9

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1306519
CAS No.: 254115-92-9
M. Wt: 268.35 g/mol
InChI Key: DYCKCLZHSRKOSL-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a pyrrole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with pyrrole-2-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve catalysts to facilitate the process. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, THF, and dichloromethane, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine, benzyl, and pyrrole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-14-17-7-4-10-19(17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKCLZHSRKOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=C2C=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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